![molecular formula C15H21NO3 B7581173 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)
7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as CX717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential in treating cognitive impairments. CX717 is a potent positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. In
Mechanism of Action
7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of the AMPA receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic plasticity and learning and memory processes. This leads to an increase in the strength and stability of synaptic connections, which is thought to underlie the cognitive-enhancing effects of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have other biochemical and physiological effects. 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the release of acetylcholine, a neurotransmitter involved in attention and memory processes, and to decrease the release of dopamine, a neurotransmitter involved in reward and motivation processes. 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to increase the release of glutamate, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is its potency and selectivity for the AMPA receptor, which makes it a useful tool for studying the role of the AMPA receptor in learning and memory processes. However, one limitation of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is its short half-life, which requires frequent dosing in animal studies and may limit its clinical utility.
Future Directions
There are several future directions for research on 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of research is the investigation of the long-term effects of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the safety and efficacy of 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid in clinical populations with cognitive impairments.
Synthesis Methods
7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is synthesized through a multi-step process that involves the reaction of cyclohexenone with methylamine to form a Schiff base, which is then reduced to form the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the desired product, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Scientific Research Applications
7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied in animal models and human clinical trials for its potential in treating cognitive impairments such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In animal studies, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to enhance learning and memory processes, increase attention and focus, and improve cognitive flexibility. In human clinical trials, 7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to improve working memory and attention in healthy individuals and those with cognitive impairments.
properties
IUPAC Name |
7-[2-(cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(8-10-4-2-1-3-5-10)16-11-6-7-13(16)12(9-11)15(18)19/h4,11-13H,1-3,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJVNKMNDRSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)N2C3CCC2C(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


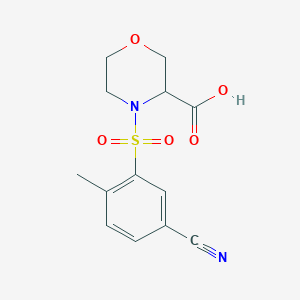
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
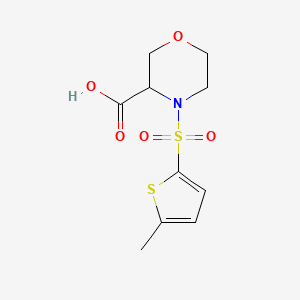
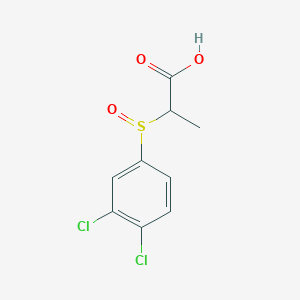
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
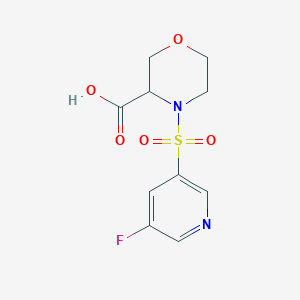
![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

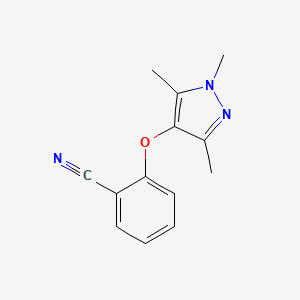
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)